5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt

Vue d'ensemble

Description

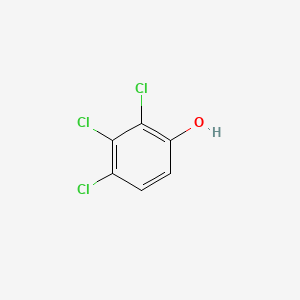

5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt: is a chemical compound widely used in molecular biology and biochemistry. It is often utilized as a substrate for alkaline phosphatase in various detection assays, including colorimetric detection in blotting techniques and histochemical staining. The compound is known for producing a blue color upon reaction, making it a valuable tool for visualizing enzyme activity.

Mécanisme D'action

Target of Action

The primary target of BCIP is alkaline phosphatase . Alkaline phosphatase is an enzyme that is commonly conjugated to secondary antibodies . It plays a crucial role in the dephosphorylation of molecules, which is a key process in many biochemical reactions.

Mode of Action

BCIP serves as a substrate for alkaline phosphatase . When BCIP is dephosphorylated by alkaline phosphatase, it undergoes a series of reactions that result in a change in color . This color change can be visually detected, making BCIP a useful tool for the colorimetric detection of alkaline phosphatase activity .

Biochemical Pathways

The dephosphorylation of BCIP by alkaline phosphatase leads to the production of 5-bromo-4-chloro-3-indoxyl . This molecule is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . Additionally, BCIP can also be oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .

Pharmacokinetics

It is known that bcip is soluble in dimethylformamide (dmf) . This solubility can impact the bioavailability of BCIP, as it determines how easily the compound can be dissolved and transported in the body.

Result of Action

The result of BCIP’s action is the production of a visually detectable color change . This makes BCIP a valuable tool in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry . The intense, insoluble black-purple precipitate formed when BCIP is reacted with alkaline phosphatase allows for the sensitive detection of this enzyme .

Action Environment

The action of BCIP can be influenced by various environmental factors. For instance, BCIP is stable and remains active for three years when stored at -20 °C, protected from light and moisture . A BCIP stock in DMF remains active for 2 weeks when kept in the dark at 2-8 °C, but a working solution in aqueous buffer is only good for one day . Therefore, the efficacy and stability of BCIP are highly dependent on the storage conditions and the environment in which it is used.

Analyse Biochimique

Biochemical Properties

5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt serves as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate groups from various molecules. When this compound is dephosphorylated by alkaline phosphatase, it produces an indoxyl intermediate that subsequently dimerizes to form a blue-colored product . This reaction is often coupled with Nitro Blue Tetrazolium (NBT), which enhances the colorimetric signal by forming an insoluble dark blue diformazan precipitate . The interaction between this compound and alkaline phosphatase is highly specific, making it an ideal tool for detecting and visualizing phosphatase activity in various biological samples .

Cellular Effects

This compound influences cellular processes primarily through its role as a substrate for alkaline phosphatase. The enzymatic activity of alkaline phosphatase, when acting on this compound, can be visualized as a blue precipitate, allowing researchers to study the localization and activity of this enzyme within cells . This visualization is particularly useful in studying cell signaling pathways, gene expression, and cellular metabolism, as the presence and activity of alkaline phosphatase can be indicative of various cellular states and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its enzymatic dephosphorylation by alkaline phosphatase. Upon dephosphorylation, the compound is converted to an indoxyl intermediate, which then tautomerizes to a ketone form . In basic pH conditions, this ketone dimerizes, releasing hydrogen ions and forming a blue-colored product . This reaction is further amplified by the presence of Nitro Blue Tetrazolium, which reacts with the indoxyl intermediate to produce a dark blue diformazan precipitate . This colorimetric change allows for the sensitive detection of alkaline phosphatase activity in various biological assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of this compound can vary over time. The compound is stable when stored at -20°C, protected from light and moisture . A stock solution of this compound in dimethylformamide remains active for approximately two weeks when kept in the dark at 2-8°C . A working solution in aqueous buffer is only stable for one day . Long-term studies have shown that the enzymatic activity of alkaline phosphatase, when visualized using this compound, remains consistent over extended periods, provided the reagent is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is known that the compound is used primarily in vitro for biochemical assays and histochemical staining . High concentrations of the compound may lead to non-specific staining or background noise, while low concentrations may result in weak or undetectable signals .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate hydrolysis. The compound is specifically hydrolyzed by alkaline phosphatase, resulting in the release of an indoxyl intermediate . This intermediate undergoes further chemical reactions, including tautomerization and dimerization, to produce a blue-colored product . The presence of Nitro Blue Tetrazolium enhances this reaction by forming a dark blue diformazan precipitate, which is easily detectable . These metabolic pathways are crucial for the colorimetric detection of alkaline phosphatase activity in various biochemical assays .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily determined by its solubility properties. The compound is soluble in dimethylformamide but insoluble in water . This solubility profile allows for the preparation of stock solutions that can be used in various biochemical assays . Once introduced into biological samples, this compound is distributed based on the localization and activity of alkaline phosphatase . The resulting blue precipitate indicates the sites of enzyme activity, providing valuable insights into the spatial distribution of alkaline phosphatase within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is closely associated with the activity of alkaline phosphatase. The compound is used to visualize the enzyme’s activity within specific cellular compartments . Alkaline phosphatase is often localized to the plasma membrane, endoplasmic reticulum, and Golgi apparatus, where it plays a role in various cellular processes . The blue precipitate formed by the reaction of this compound with alkaline phosphatase provides a clear indication of the enzyme’s subcellular localization, allowing researchers to study its function and regulation within different cellular contexts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt typically involves the reaction of 5-Bromo-4-chloro-3-indolyl phosphate with p-toluidine. The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is usually obtained as a powder with a purity of ≥99% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the high purity required for its applications in molecular biology. The compound is often packaged in bottomless glass bottles with fused cones to ensure stability and prevent contamination .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt primarily undergoes hydrolysis when used as a substrate for alkaline phosphatase. The hydrolysis reaction removes the phosphate group, resulting in the formation of a blue-colored product .

Common Reagents and Conditions:

Reagents: Alkaline phosphatase, Nitro Blue Tetrazolium (NBT)

Conditions: The reaction is typically carried out in a buffer solution at an optimal pH for alkaline phosphatase activity.

Major Products: The major product formed from the hydrolysis of this compound is an indigo dye, which is visually detectable due to its blue color .

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a chromogenic substrate in enzyme assays to detect the presence and activity of alkaline phosphatase. It is also employed in various analytical techniques to study enzyme kinetics and inhibition .

Biology: In biological research, 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt is used in blotting techniques such as Western, Northern, and Southern blotting. It helps visualize the presence of specific nucleic acids or proteins labeled with alkaline phosphatase .

Medicine: In medical research, the compound is used in immunohistochemistry to detect specific antigens in tissue samples. It aids in the diagnosis of diseases by highlighting the presence of target molecules .

Industry: Industrially, the compound is used in the production of diagnostic kits and reagents for laboratory use. Its reliability and ease of use make it a staple in various biochemical assays .

Comparaison Avec Des Composés Similaires

- 5-Bromo-4-chloro-3-indolyl phosphate disodium salt

- Nitro Blue Tetrazolium (NBT)

- X-phosphate p-toluidine salt

Comparison: 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt is unique due to its specific use as a chromogenic substrate for alkaline phosphatase. While similar compounds like 5-Bromo-4-chloro-3-indolyl phosphate disodium salt and Nitro Blue Tetrazolium are also used in enzyme assays, the p-toluidine salt form is preferred for its solubility in dimethylformamide and its ability to produce a distinct blue color .

Propriétés

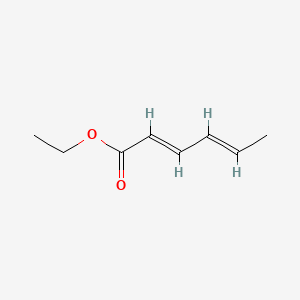

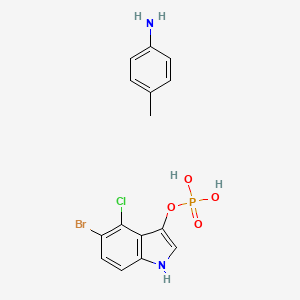

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIFSLUFHRCVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064412 | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6578-06-9 | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6578-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006578069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), compd. with 4-methylbenzenamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-3-indolyl hydrogen phosphate - p-toluidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)

![5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B7800860.png)

![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)